![molecular formula C17H21N3O B7492376 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been studied for its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone involves the modulation of various biological processes. Studies have shown that this compound can inhibit the activity of certain enzymes and receptors, leading to the inhibition of cancer cell growth and the reduction of inflammation. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cancer cell growth and the reduction of inflammation. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is its potential use in cancer treatment and the treatment of autoimmune diseases. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells. However, one of the limitations of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to elucidate the mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone and its potential use in cancer treatment and the treatment of autoimmune diseases. Finally, the development of more soluble formulations of this compound could increase its potential use in vivo.
Synthesemethoden
The synthesis of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone involves the reaction of 1-(2-bromoethyl)-4-(1H-benzimidazol-2-yl)piperidine with cyclobutanone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the final product. This synthesis method has been optimized to provide high yields of pure [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone.
Wissenschaftliche Forschungsanwendungen
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been studied for its potential therapeutic applications in various biological processes. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(12-5-3-6-12)20-10-4-7-13(11-20)16-18-14-8-1-2-9-15(14)19-16/h1-2,8-9,12-13H,3-7,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCOPBESKNDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
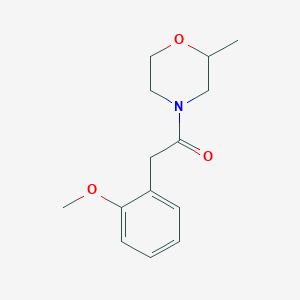
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
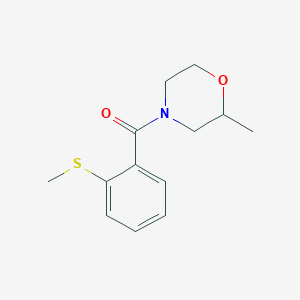
methanone](/img/structure/B7492339.png)
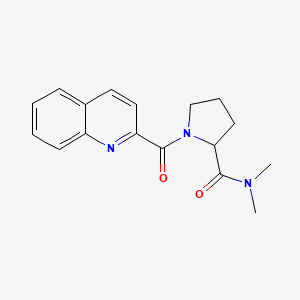
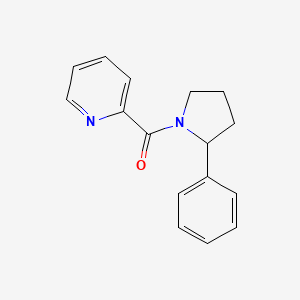
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
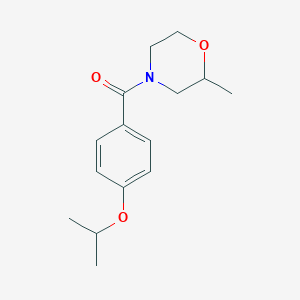
![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
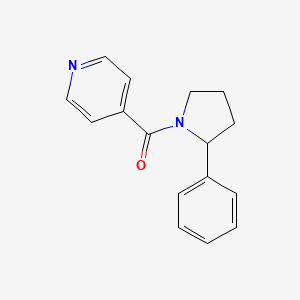
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)